molecular formula C11H12O3 B101866 Methyl 3-Hydroxy-2-methylene-3-phenylpropionate CAS No. 18020-59-2

Methyl 3-Hydroxy-2-methylene-3-phenylpropionate

Cat. No. B101866
CAS RN: 18020-59-2
M. Wt: 192.21 g/mol
InChI Key: VZGOKIHNKHAORQ-UHFFFAOYSA-N
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Description

“Methyl 3-Hydroxy-2-methylene-3-phenylpropionate” is a chemical compound with the molecular formula C11H12O3 . It is used as a synthetic intermediate and has a molecular weight of 192.21 .


Molecular Structure Analysis

The InChI code of this compound is 1S/C11H12O3/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7,10,12H,1H2,2H3 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 192.21 . Other specific properties such as boiling point, density, and refractive index are not available in the retrieved resources.

Scientific Research Applications

Antimicrobial Potential

This compound has been found to have potent antimicrobial activity. Derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid, synthesized from different aromatic aldehydes and activated vinyl derivatives, have been screened for their antimicrobial activity. Many of these molecules displayed potent antibacterial and antifungal activities .

Synthesis of Baylis-Hillman Adducts

The compound is used in the synthesis of Baylis-Hillman adducts, which are an important class of synthetically useful densely functionalized molecules. These adducts have been extensively used in a number of transformation methodologies .

Molluscicidal Activity

Some Baylis-Hillman adducts, which contain this compound, have been evaluated for molluscicidal activity against Biomphalaria glabrata (Say) snails, the intermediate hosts of Schistosomiasis .

Apoptosis-Inducing Ability

A 2-phenyl-5-amino-uracil derivative with the Baylis-Hillman side chain, which contains this compound, was found to display extremely interesting properties with regard to its apoptosis-inducing ability in HL-60 cells .

Antimalarial Activity

A new class of pyrimidinyl agents was synthesized using the Baylis-Hillman strategy, which involves this compound. Some of these molecules displayed potent antimalarial activity against Plasmodium falciparum in vitro .

Leishmanicidal Activity

High selective leishmanicidal activity of 3-hydroxy-2-methylene-3-(4’-bromophenyl)-propanonitrile and analogous compounds, which contain this compound, has been reported .

Safety and Hazards

The safety data sheet for a similar compound, Methyl 3-phenylpropionate, suggests avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . The compound should be stored under refrigerated conditions .

properties

IUPAC Name

methyl 2-[hydroxy(phenyl)methyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7,10,12H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGOKIHNKHAORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433115
Record name Methyl 3-Hydroxy-2-methylene-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Hydroxy-2-methylene-3-phenylpropionate

CAS RN

18020-59-2
Record name Methyl 3-Hydroxy-2-methylene-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diazabicyclo[2.2.2]octane (5.2 g, 0.046 mol, 0.15 eq) was added to a mixture of benzaldehyde (31.5 mL, 0.309 mol, 1 eq) and methyl acrylate (42 mL, 0.464 mol, 1.5 eq). The reaction mixture was then allowed to stir at room temperature for 7 days. The reaction mixture was purified by column chromatography (eluent: hexane/ethyl acetate=95:5) to give the desired product as colorless oil (42 g, 77%). Rf 0.5 (hexane/ethyl acetate=7:3). 1H NMR δ (DMSO-d6) 3.6 (s, 3H), 5.43 (m, 1H), 5.73 (m, 1H), 5.98 (s, 1H), 6.19 (s, 1H), 7.29 (m, 5H).
Quantity
5.2 g
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reactant
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31.5 mL
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reactant
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42 mL
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reactant
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Yield
77%

Synthesis routes and methods II

Procedure details

A mixture of benzaldehyde (82.1 mL, 0.81 mol), methyl acrylate (109.1 mL, 1.211 mol), 1,4-diazabicyclo (2,2,2) octane (13.6 g, 0.12 mol), and acetic acid (1.4 mL, 0.024 mol) was allowed to stir at 35° C. for 60 h, at which point the reaction was determined to have proceeded to 70% completion by 1H NMR. Methyl acrylate (20.9 mL, 0.23 mol) was then added and the solution was allowed to react at 35° C. for an additional 48 h. The mixture was diluted with diethyl ether (1.0 L) and was washed with 2×200 mL portions of a pH 7 phosphate buffer. After concentration in vacuo, the remaining mixture was distilled at reduced pressure (12 mm) to afford 6.5 g of unreacted benzaldehyde and 130.0 g (90%) of the desired product as a colorless oil: b.p. 130° C. (12 mm); IR (film) 1718, 1440 cm-1 ; 1H NMR (CDCl3) δ3.67 (s, 3H), 5.52 (br s, 1H), 5.83-5.85 (m, 1H), 6.29-6.31 (m, 1H), 7.23-7.39 (m, 5H); 13C NMR (75 MHz, CDCl3) δ51.8, 72.9, 125.8, 126.5, 127.7, 128.3, 141.2, 141.9, 166.6.
Quantity
82.1 mL
Type
reactant
Reaction Step One
Quantity
109.1 mL
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20.9 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of benzaldehyde (63.67 g; 600 mmol), methyl acrylate (60 ml; 667 mmol) and 1,4-diazabicyclo [2.2.2] octane (13.46 g; 120 mmol) is stirred at ambient temperature for 119 hours. To the reaction solution is added water (60 ml), 37% hydrochloric acid (60 ml) and ethyl acetate (120 ml), and then, the organic phase is extracted. The resulting organic phase is washed twice with saturated saline (60 ml), dried over anhydrous sodium sulfate and filtered, then concentrated under reduced pressure, to give a crude product of the title compound at a yield of 108.8 g.
Quantity
63.67 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
13.46 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-Hydroxy-2-methylene-3-phenylpropionate
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Methyl 3-Hydroxy-2-methylene-3-phenylpropionate
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Reactant of Route 6
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Methyl 3-Hydroxy-2-methylene-3-phenylpropionate

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